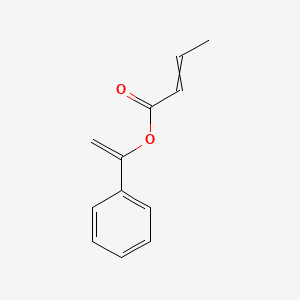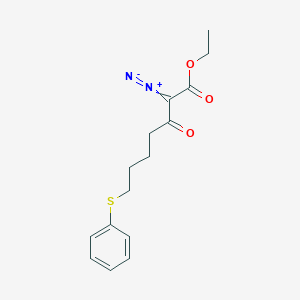
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate is a complex organic compound with a unique structure that includes a diazonium group, an ethoxy group, and a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate typically involves the reaction of heptanoic acid derivatives with diazonium salts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include ethyl esters and phenylsulfanyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in synthetic chemistry to create complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-1-ethoxy-1-oxo-7-(phenylthio)hept-2-en-3-olate: Similar structure but with a phenylthio group instead of phenylsulfanyl.
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfonyl)hept-2-en-3-olate: Contains a phenylsulfonyl group, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
110361-70-1 |
|---|---|
Molekularformel |
C15H18N2O3S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
ethyl 2-diazo-3-oxo-7-phenylsulfanylheptanoate |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-15(19)14(17-16)13(18)10-6-7-11-21-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
InChI-Schlüssel |
UCYIBMJUDCXRTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)CCCCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
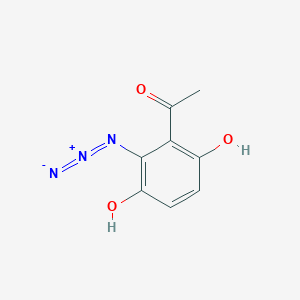
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
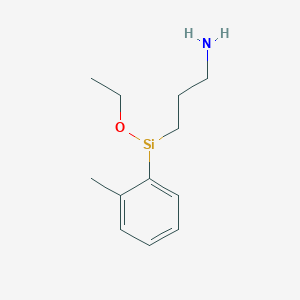


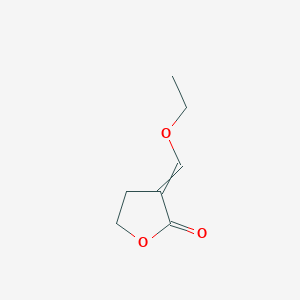
![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
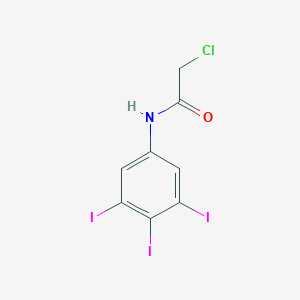
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
